molecular formula C7H12ClNO2 B13692928 5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride

5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride

Cat. No.: B13692928
M. Wt: 177.63 g/mol
InChI Key: BRRSGWFCZURAAE-UHFFFAOYSA-N
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Description

(6S)-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride is a spirocyclic proline analog that serves as a critical building block in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a cyclopropane ring fused to a proline scaffold, introduces significant conformational restriction when incorporated into peptide chains. This property is essential for enhancing biological activity, optimizing metabolic stability, and improving the binding affinity of peptidomimetic drug candidates . This compound is a key intermediate in the industrial synthesis of Ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used in combination therapies for treating Hepatitis C virus (HCV) infection . The high conformational constraint it imparts is also highly valuable in the design of protease inhibitors for other viruses, with research exploring its application in the development of novel SARS-CoV-2 3CLpro inhibitors . The synthesis of this enantiomerically pure scaffold can be achieved through catalytic and enantioselective methods, such as phase-transfer catalysis, followed by cyclopropanation strategies . Available as the hydrochloride salt, this product is intended for research and development purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

5-azaspiro[2.4]heptane-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)5-3-7(1-2-7)4-8-5;/h5,8H,1-4H2,(H,9,10);1H

InChI Key

BRRSGWFCZURAAE-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(NC2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Simmons-Smith Reaction Based Cyclopropanation

The primary synthetic approach to 5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride involves cyclopropanation of 4-exocyclic methylene-substituted proline derivatives using metal carbenoids generated by the Simmons-Smith reaction or its variants. This reaction introduces the spirocyclopropyl ring essential for the target compound.

  • Reagents: Diethylzinc (Et₂Zn) combined with dihalomethanes such as iodomethane (CH₂I₂) or chloroiodomethane (ClCH₂I).
  • Reaction Conditions: Typically performed at low temperatures (0–5 °C) to control selectivity and minimize side reactions.
  • Mechanism: The metal carbenoid adds across the exocyclic double bond of the proline derivative, forming a dihalogenated cyclopropane intermediate, which is subsequently reduced via hydrodehalogenation to yield the spirocyclic core.

This method, while effective, poses challenges including incomplete conversion, low yields, and the use of air-sensitive, flammable reagents such as Et₂Zn, which complicate large-scale synthesis.

Improved Industrial Processes

To overcome limitations of classical Simmons-Smith methods, improved industrial processes have been developed focusing on:

  • Dihalogenated Cyclopropane Intermediates: Formation via controlled addition of dihalo carbenes to the alkene, followed by selective reduction.
  • Use of Protective Groups: Incorporation of Boc (tert-butoxycarbonyl) groups to protect the amine functionality during synthesis, enhancing stability and ease of purification.
  • Optimization of Reaction Parameters: Temperature, solvent choice (e.g., isopropyl acetate, tetrahydrofuran), and reagent stoichiometry are optimized to maximize yield and purity.
  • Continuous Flow Reactors: Adoption of flow chemistry techniques for safer handling of reactive intermediates and scalable production.

Chiral Resolution and Enantioselective Synthesis

The biologically active form is typically the (S)-enantiomer, necessitating stereoselective synthesis or resolution:

  • Chiral Resolution: Condensation of racemic mixtures with chiral amine resolution reagents to form diastereomeric amides, which can be separated by crystallization or chromatography.
  • Enantioselective Catalysis: One-pot double allylic alkylation catalyzed by chiral catalysts to directly obtain the (S)-configured 4-methyleneproline scaffold, a key intermediate.
  • Preparative HPLC and Enzymatic Methods: Used to enhance enantiomeric purity post-synthesis.

Representative Preparation Procedure

A typical synthetic sequence for the hydrochloride salt includes:

Step Description Reagents/Conditions Yield / Notes
1 Starting from (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxyl pyrrolidine-2-formic acid Oxidation with TEMPO/NaClO at 0–5 °C in isopropyl acetate High conversion; intermediate for cyclopropanation
2 Simmons-Smith cyclopropanation of 4-exocyclic methylene proline derivative Et₂Zn + CH₂I₂ or ClCH₂I, CF₃COOH, low temperature Forms dihalogenated cyclopropane intermediate
3 Hydrodehalogenation reduction Suitable reducing agent (e.g., Zn/acid) Yields spirocyclopropyl compound
4 Boc-deprotection and acidification Acidic treatment (HCl in organic solvent) Obtains 5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride
5 Chiral resolution or enantioselective synthesis Chiral amine reagents or catalytic methods Ensures (S)-enantiomer purity >95%

Chemical Reactions and Transformations

The compound undergoes typical functional group transformations:

Reaction Type Reagents Outcome
Oxidation Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) Conversion of amine or alkyl groups to oxidized derivatives
Reduction Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) Reduction of carboxylic acid to alcohols or amides to amines
Nucleophilic Substitution Alkyl halides, acyl chlorides with base (NaOH) Formation of substituted amines or amides

Analytical Characterization

To ensure structural integrity and purity, the following analytical techniques are employed:

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Reference
Simmons-Smith Cyclopropanation Et₂Zn, CH₂I₂, CF₃COOH Direct spirocyclopropyl ring formation Air-sensitive reagents, low yield, safety concerns
Dihalogenated Intermediate + Reduction Dihalo carbene, reducing agent Improved yield, scalable Multi-step, requires careful control
Boc-Protected Intermediate Synthesis Boc-protected proline, chiral amine Enhanced stability, easier purification Requires deprotection step
Enantioselective Catalysis Chiral catalysts, allylic alkylation High enantiomeric purity, one-pot Catalyst cost, optimization needed
Chiral Resolution Chiral amine reagents, preparative HPLC High enantiopurity Additional purification step

Chemical Reactions Analysis

Types of Reactions

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Modifications and Physicochemical Properties

A. Carboxylic Acid Derivatives
  • Methyl ester : (S)-Methyl 5-azaspiro[2.4]heptane-6-carboxylate HCl (CAS: 1296797-07-3) has a molecular weight of 191.66 and 98% purity. Esterification reduces polarity, enhancing membrane permeability compared to the free acid .
  • Boc-protected : (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS: 1129634-44-1) is a stable intermediate for peptide coupling, with applications in synthesizing ledipasvir intermediates .
B. Substituent Effects
  • Fluorine : The 7-fluoro derivative (CAS: 351369-07-8) introduces electronegativity, altering hydrogen-bonding interactions critical for target binding .
  • Ethynyl group : (6S)-6-Ethynyl-5-azaspiro[2.4]heptane HCl (CID: 165919823) adds a reactive alkyne handle for click chemistry applications .

Stability and Handling Challenges

  • Acidic Conditions : Under reverse-phase chromatography with acidic modifiers (e.g., TFA), the free acid forms equilibrium mixtures, necessitating careful peak integration .
  • Chiral Resolution : Racemic mixtures of 5-azaspiro[2.4]heptane derivatives require chiral benzylamine or enzymatic resolution, adding complexity to large-scale production .

Biological Activity

5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride, also known as (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride, is a synthetic compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spiro junction between a six-membered ring and a four-membered ring, incorporating a nitrogen atom within its structure. Its chemical formula is C7H11NO2C_7H_{11}NO_2 with a molecular weight of approximately 177.63 g/mol. The presence of the azaspiro moiety and carboxylic acid group contributes to its distinct chemical reactivity and biological activity, making it valuable in various fields of research .

Antiviral Activity

One of the primary areas of research regarding 5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride is its potential as an antiviral agent, particularly against the hepatitis C virus (HCV). Studies have demonstrated that derivatives of this compound can inhibit the NS5A protein, which is crucial for viral replication. This inhibition plays a significant role in the development of antiviral therapies .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayFindings
AntiviralHepatitis C Virus NS5AInhibition observed in various studies
Anti-inflammatoryVarious pathwaysPotential effects noted in related compounds
AnalgesicPain pathwaysSuggested by structural analogs

The mechanism by which 5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure facilitates unique binding interactions that can modulate the activity of these targets . Research indicates that modifications to the compound's structure can enhance or alter its biological activity, providing insights into optimizing therapeutic applications .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 5-Azaspiro[2.4]heptane-6-carboxylic Acid Hydrochloride, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursor molecules containing amino and ketone functionalities under controlled acidic or basic conditions. Key parameters include temperature (20–80°C), solvent polarity (e.g., THF or DCM), and reaction time (12–48 hours). For enantioselective synthesis, phase-transfer catalysis using chinchona-derived catalysts under biphasic conditions (e.g., toluene/water) achieves >90% enantiomeric excess (ee) . Industrial-scale production may employ continuous flow reactors to optimize yield (up to 85%) and reduce impurities .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the spirocyclic structure, stereochemistry, and methyl/carboxylate group positions. For example, the spiro carbon typically resonates at δ 60–70 ppm in 13C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 191.66) .
  • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) ensures ≥95% purity. Chiral columns (e.g., Chiralpak AD-H) resolve enantiomeric impurities .

Q. What are the solubility challenges of this compound, and how can stable stock solutions be prepared?

  • Methodological Answer : The compound exhibits limited aqueous solubility (<1 mg/mL). For in vitro studies:
  • Solvent System : Use DMSO for initial stock (10–50 mM).
  • Storage : Aliquot and store at -80°C (stable for 6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles.
  • Solubilization : For aqueous buffers, add co-solvents like PEG300 (20–30% v/v) or Tween 80 (0.1–1% w/v) with sonication (37°C, 10–15 minutes) .

Advanced Research Questions

Q. What methodological approaches are used to study structure-activity relationships (SAR) for HCV NS5A inhibition?

  • Methodological Answer :
  • Structural Modifications : Introduce substituents (e.g., methyl, fluoro) at the 5-aza or 6-carboxylate positions to assess steric/electronic effects on binding.
  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure affinity (KD) to NS5A domains (e.g., Domain 1). Reported KD values for analogues range from 0.1–10 nM .
  • Comparative Analysis : Benchmark against spirocyclic analogues (e.g., 6-Oxa-9-azaspiro[4.5]decane derivatives) to identify critical pharmacophores .

Q. How can enantiomeric impurities be addressed during synthesis, and what analytical strategies validate chiral purity?

  • Methodological Answer :
  • Catalytic Asymmetry : Use chiral phase-transfer catalysts (e.g., Cinchona alkaloids) to achieve >90% ee .
  • Chiral Resolution : Employ preparative chiral HPLC (e.g., Chiralcel OD-H column) with hexane/ethanol eluents.
  • Validation : Polarimetry or chiral GC/MS confirm ee. For example, (S)-enantiomers show specific optical rotations ([α]D = +15° to +25°) .

Q. What strategies are recommended for designing in vivo formulations considering bioavailability and stability?

  • Methodological Answer :
  • Co-Solvent Systems : Combine DMSO (10%), PEG300 (40%), and Tween 80 (5%) for intraperitoneal administration.
  • Lyophilization : Prepare lyophilized powders with mannitol (1:1 ratio) for reconstitution in saline.
  • In Vivo Validation: Conduct pharmacokinetic studies in rodent models to assess Cmax (peak plasma concentration) and half-life (t1/2). Preliminary data suggest oral bioavailability <10% due to first-pass metabolism .

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